molecular formula C8H20Cl2N2 B2771179 (R)-N-(Propan-2-yl)piperidin-3-amine dihydrochloride CAS No. 1286207-72-4

(R)-N-(Propan-2-yl)piperidin-3-amine dihydrochloride

Cat. No.: B2771179
CAS No.: 1286207-72-4
M. Wt: 215.16
InChI Key: AOYQHHUODBDGKX-YCBDHFTFSA-N
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Description

(R)-N-(Propan-2-yl)piperidin-3-amine dihydrochloride (CAS 1286207-72-4) is a chiral secondary amine with the molecular formula C₈H₂₀Cl₂N₂ and a molecular weight of 215.16 g/mol . It features a piperidine ring substituted with an isopropyl group at the 3-position, forming a dihydrochloride salt to enhance solubility and stability. This compound is synthesized via enantioselective methods, achieving high enantiomeric purity (>98% e.e.), which is critical for pharmaceutical applications . It serves as a key intermediate in drug development, particularly for targeting receptors where stereochemistry influences bioactivity .

Properties

IUPAC Name

(3R)-N-propan-2-ylpiperidin-3-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2.2ClH/c1-7(2)10-8-4-3-5-9-6-8;;/h7-10H,3-6H2,1-2H3;2*1H/t8-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOYQHHUODBDGKX-YCBDHFTFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1CCCNC1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N[C@@H]1CCCNC1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(Propan-2-yl)piperidin-3-amine dihydrochloride typically involves the reaction of piperidine derivatives with isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes such as crystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of ®-N-(Propan-2-yl)piperidin-3-amine dihydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, distillation, and recrystallization to achieve the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

®-N-(Propan-2-yl)piperidin-3-amine dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary or primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce secondary or primary amines. Substitution reactions can result in the formation of various substituted piperidine derivatives.

Scientific Research Applications

Dipeptidyl Peptidase IV Inhibitors

One of the primary applications of (R)-3-aminopiperidine dihydrochloride is in the synthesis of Dipeptidyl Peptidase IV (DPP-IV) inhibitors. DPP-IV plays a crucial role in glucose metabolism, and its inhibition is beneficial for managing type 2 diabetes mellitus. The compound serves as a chiral building block for creating more complex inhibitors that exhibit high enantiomeric purity and yield, making it an essential component in the design of new therapeutic agents .

Cannabinoid Receptor Modulation

Research has indicated that derivatives of piperidine, including (R)-3-aminopiperidine, can act as cannabinoid receptor antagonists. These compounds are being explored for their potential in treating various conditions, including obesity and metabolic disorders. The structural modifications involving the piperidine moiety have shown promise in enhancing the selectivity and potency of these compounds against cannabinoid receptors .

Histamine Receptor Ligands

(R)-3-aminopiperidine dihydrochloride has been utilized in developing dual ligands targeting histamine H3 and sigma-1 receptors, which are implicated in pain modulation and cognitive functions. Studies have demonstrated that the piperidine structure is critical for achieving desired pharmacological profiles, indicating its importance in neuropharmacological research .

Pain Management

The compound's derivatives have been investigated for their antinociceptive properties, suggesting potential applications in pain management therapies. The ability to modulate receptor activity through piperidine derivatives indicates a promising avenue for developing new analgesics .

Inhibitors of MERS-CoV

Recent studies have highlighted the use of (R)-3-aminopiperidine dihydrochloride as part of a design strategy for inhibitors targeting the Middle East Respiratory Syndrome Coronavirus (MERS-CoV). The piperidine moiety enhances binding interactions with viral proteases, making it a valuable component in antiviral drug design .

Synthesis and Production Methods

The synthesis of (R)-N-(Propan-2-yl)piperidin-3-amine dihydrochloride involves several chemical reactions that ensure high yields and enantiomeric purity. Notable methods include:

Synthesis MethodKey StepsYield
Lithium Aluminum Hydride ReductionReacting (R)-3-aminopiperidin-2-one hydrochloride with lithium aluminum hydride in tetrahydrofuranHigh
Hydrochloric Acid AdmixingMixing with hydrochloric acid to form the dihydrochloride saltHigh

These methods are crucial for producing the compound efficiently, ensuring its availability for research and pharmaceutical applications .

Mechanism of Action

The mechanism of action of ®-N-(Propan-2-yl)piperidin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights structural features, molecular properties, and applications of (R)-N-(Propan-2-yl)piperidin-3-amine dihydrochloride and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Structural Features Key Properties/Applications References
This compound C₈H₂₀Cl₂N₂ 215.16 Piperidine ring, isopropyl group, dihydrochloride salt High enantiopurity (>98% e.e.); pharmaceutical intermediate
N,N-Dimethyl-6-(piperidin-3-yl)pyridin-2-amine hydrochloride C₁₂H₁₈ClN₃ 239.75 Pyridine ring linked to piperidin-3-yl, dimethylamino group Potential CNS activity due to pyridine’s aromaticity; research use
(R)-2-(Dimethylamino)-N-(piperidin-3-yl)acetamide hydrochloride C₉H₂₀ClN₃O 221.73 Acetamide linker, dimethylamino group 95% purity; flexible linker for drug design
(3R)-1-(Propan-2-yl)pyrrolidin-3-amine dihydrochloride C₇H₁₆Cl₂N₂ 207.12 Pyrrolidine ring (5-membered), isopropyl group Compact structure; varied receptor binding
(R)-N-(2-Fluorobenzyl)piperidin-3-amine dihydrochloride C₁₂H₁₉Cl₂FN₂ 281.20 Fluorobenzyl substituent, dihydrochloride salt Enhanced lipophilicity; aromatic interactions in drug targets

Key Findings from Comparative Analysis

Functional Group Modifications: The isopropyl group in the target compound contributes to steric hindrance, which may limit off-target interactions compared to the fluorobenzyl group in (R)-N-(2-Fluorobenzyl)piperidin-3-amine dihydrochloride, which introduces π-π stacking capabilities .

Salt Form and Solubility :

  • All dihydrochloride salts (e.g., target compound, ) exhibit improved aqueous solubility compared to free bases, critical for bioavailability in drug formulations .

Synthetic Accessibility :

  • The target compound’s synthesis emphasizes enantioselective methods to achieve >98% e.e. , whereas analogues like N-(piperidin-3-ylmethyl)pyridin-2-amine hydrochloride () may require simpler alkylation steps due to fewer stereochemical constraints.

Biological Activity

(R)-N-(Propan-2-yl)piperidin-3-amine dihydrochloride is a chiral amine compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article provides a detailed overview of its biological activity, including its mechanisms of action, interactions with neurotransmitter systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperidine ring substituted with an isopropyl group at the nitrogen atom and an amine functional group at the 3-position. The dihydrochloride salt form enhances its solubility and stability, making it suitable for various pharmaceutical formulations.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems in the central nervous system (CNS). It is believed to modulate levels of key neurotransmitters such as serotonin and dopamine, which are crucial for mood regulation and cognitive functions. The compound's ability to bind to specific receptors may lead to various pharmacological effects, making it a candidate for treating conditions like depression and anxiety.

Neurotransmitter Interaction

Research indicates that this compound may influence neurotransmitter levels by interacting with receptors in the CNS. This interaction could potentially enhance synaptic transmission and improve mood-related disorders.

Anticancer Potential

Recent studies have explored the compound's efficacy against various tumor cell lines. For instance, it displayed cytotoxic effects with an effective concentration (EC50) ranging from 1 to 3 μM against several cancer cell lines, suggesting that it may inhibit cellular proliferation through mechanisms involving gene expression modulation .

Case Studies and Research Findings

  • Neuropharmacological Studies :
    • In a study focusing on its effects on serotonin receptors, this compound demonstrated significant binding affinity, indicating its potential as an antidepressant agent.
  • Antitumor Activity :
    • A study evaluated its impact on glioblastoma cells, revealing that the compound induced cell death through apoptosis pathways. The findings suggested that it could serve as a lead compound for developing new anticancer therapies .
  • Structure-Activity Relationship (SAR) :
    • Computational studies have been employed to analyze the structure-activity relationship of this compound, predicting its biological activity based on molecular modifications. These studies help identify optimal structural features that enhance its pharmacological properties .

Comparative Analysis of Similar Compounds

Compound NameBiological ActivityEC50 (µM)References
(R)-N-(Propan-2-yl)piperidin-3-amineAntidepressant, Antitumor1 - 3
PiperineModulates GABA receptors13.8
Fentanyl derivativesAnalgesic activityVaries

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing (R)-N-(Propan-2-yl)piperidin-3-amine dihydrochloride, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves reductive amination or hydrogenation of precursor piperidine derivatives. Catalysts such as palladium or platinum (e.g., under H₂ at elevated pressures) are critical for stereochemical control . Solvents like ethanol or dichloromethane optimize solubility, while temperatures of 60–100°C ensure efficient conversion. Post-synthesis, hydrochloride salt formation is achieved via HCl gas or aqueous HCl .
  • Data : For example, hydrogenation with Ru-based nanocatalysts can achieve >90% enantiomeric excess (ee) for the (R)-enantiomer, as confirmed by chiral HPLC .

Q. How is the stereochemical configuration of the (R)-enantiomer confirmed experimentally?

  • Methodology : Chiral resolution techniques (e.g., chiral HPLC or capillary electrophoresis) are standard. X-ray crystallography provides definitive proof of absolute configuration, while circular dichroism (CD) spectroscopy correlates optical activity with stereochemistry .
  • Example : In one study, X-ray analysis of a co-crystallized derivative revealed the (R)-configuration via distinct bond angles and torsion parameters .

Q. What physicochemical properties (e.g., solubility, stability) are critical for in vitro assays?

  • Methodology : Solubility is assessed in PBS (pH 7.4) and DMSO via nephelometry. Stability under physiological conditions (e.g., 37°C, 5% CO₂) is monitored using LC-MS to detect degradation products. The dihydrochloride form enhances aqueous solubility compared to the free base .
  • Data : Solubility in PBS: ~15 mg/mL; stability >48 hours at 37°C .

Advanced Research Questions

Q. How does the substitution pattern on the piperidine ring (e.g., N-isopropyl vs. N-methyl) influence target affinity in receptor-binding studies?

  • Methodology : Comparative structure-activity relationship (SAR) studies using radioligand displacement assays (e.g., for GPCRs). Molecular docking simulations (e.g., AutoDock Vina) predict binding poses, while thermodynamic profiling (ITC) quantifies enthalpy/entropy contributions .
  • Example : Replacing N-methyl with N-isopropyl increased Ki values by 3-fold for σ-1 receptors, attributed to steric hindrance .

Q. What strategies resolve contradictions in pharmacokinetic data between in vitro and in vivo models?

  • Methodology : Interspecies metabolic differences are analyzed using liver microsomes (human vs. rodent). Metabolite profiling via HR-MS identifies species-specific oxidation or glucuronidation pathways. Physiologically based pharmacokinetic (PBPK) modeling reconciles discrepancies in bioavailability .
  • Case Study : In vitro hepatic clearance (human: 12 mL/min/kg) underestimated in vivo clearance (rat: 25 mL/min/kg) due to extrahepatic metabolism .

Q. How do enantiomeric impurities (e.g., (S)-isomer) affect biological activity, and what analytical methods quantify them?

  • Methodology : Chiral stationary phases (e.g., Chiralpak IG-U) with UPLC-MS detect impurities down to 0.1%. Bioassays (e.g., cAMP inhibition) compare enantiomer-specific potency. Impurity profiling follows ICH Q3A guidelines .
  • Data : A 2% (S)-isomer contamination reduced target inhibition (IC50 shift from 50 nM to 120 nM) .

Q. What advanced techniques characterize solid-state polymorphism in the dihydrochloride salt?

  • Methodology : Differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) identify polymorphic forms. Dynamic vapor sorption (DVS) assesses hygroscopicity, critical for formulation stability .
  • Example : Two polymorphs (Form I and II) were identified, with Form I exhibiting superior thermal stability (melting point: 215°C vs. 198°C for Form II) .

Methodological Considerations

  • Contradiction Analysis : When SAR data conflict with computational predictions, validate using mutagenesis (e.g., alanine scanning) to confirm key binding residues .
  • Safety Protocols : Handle the compound under fume hoods due to respiratory irritation risks. Use PPE (gloves, goggles) as per SDS guidelines .

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